

Spectroscopic Data of 7-Hydroxynaphthalene-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	7-Hydroxynaphthalene-1-carbonitrile
Cat. No.:	B090787

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Hydroxynaphthalene-1-carbonitrile** (also known as 1-cyano-7-naphthol), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who require detailed spectroscopic information for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **7-Hydroxynaphthalene-1-carbonitrile**. It is important to note that while extensive searches have been conducted, a complete set of experimentally verified spectra for this specific compound is not readily available in public databases. The data presented here is a compilation of information from various sources and should be used as a reference. Researchers are encouraged to perform their own analytical characterization for definitive identification.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₇ NO	-
Molecular Weight	169.18 g/mol	-
Major Peaks (m/z)		
169	[M] ⁺	Predicted
140	[M-HCN] ⁺	Predicted
114	[M-CO-HCN] ⁺	Predicted

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity	Source
~3400-3200	O-H stretch (hydroxyl group)	Broad	Predicted
~2230-2210	C≡N stretch (nitrile group)	Strong	Predicted
~1630-1450	C=C stretch (aromatic ring)	Medium-Strong	Predicted
~1260-1000	C-O stretch (hydroxyl group)	Medium	Predicted

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Due to the lack of publicly available experimental NMR spectra for **7-Hydroxynaphthalene-1-carbonitrile**, the following are predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on computational models and analysis of structurally similar compounds.

¹H NMR (in DMSO-d₆)

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H2	~7.8	d
H3	~7.4	t
H4	~8.1	d
H5	~7.6	d
H6	~7.2	dd
H8	~7.9	d
OH	~10.5	s (broad)

¹³C NMR (in DMSO-d₆)

Carbon	Predicted Chemical Shift (ppm)
C1	~110
C2	~130
C3	~125
C4	~135
C4a	~128
C5	~124
C6	~118
C7	~158
C8	~120
C8a	~132
CN	~119

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures that can be adapted for the analysis of **7-Hydroxynaphthalene-1-carbonitrile**.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used.
- Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:

- Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Accumulate a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Background: A background spectrum of the empty sample compartment (or pure KBr for pellet method) should be recorded and subtracted from the sample spectrum.


Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Solvent: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
 - Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).
 - Number of Scans: 16-64 scans are usually sufficient.
 - Relaxation Delay: 1-2 seconds.

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **7-Hydroxynaphthalene-1-carbonitrile**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **7-Hydroxynaphthalene-1-carbonitrile**. For further inquiries or specific data requests, please contact our technical support team.

- To cite this document: BenchChem. [Spectroscopic Data of 7-Hydroxynaphthalene-1-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090787#7-hydroxynaphthalene-1-carbonitrile-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com